molecular formula C38H27Br2F4N3O7P2 B14801655 Phosphonic acid, P,P'-[[2-(1H-benzotriazol-1-yl)-2-benzoyl-1,3-propanediyl]bis[(3-bromo-7,2-naphthalenediyl)(difluoromethylene)]]bis-

Phosphonic acid, P,P'-[[2-(1H-benzotriazol-1-yl)-2-benzoyl-1,3-propanediyl]bis[(3-bromo-7,2-naphthalenediyl)(difluoromethylene)]]bis-

Cat. No.: B14801655
M. Wt: 935.4 g/mol
InChI Key: DELVPFVMXYCLMW-UHFFFAOYSA-N
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Description

Phosphonic acid, P,P’-[[2-(1H-benzotriazol-1-yl)-2-benzoyl-1,3-propanediyl]bis[(3-bromo-7,2-naphthalenediyl)(difluoromethylene)]]bis- is a complex organic compound belonging to the class of linear 1,3-diarylpropanoids . This compound is characterized by its unique structure, which includes benzotriazole, benzoyl, and difluoromethylene groups, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of phosphonic acid, P,P’-[[2-(1H-benzotriazol-1-yl)-2-benzoyl-1,3-propanediyl]bis[(3-bromo-7,2-naphthalenediyl)(difluoromethylene)]]bis- involves multiple steps. The synthetic route typically starts with the preparation of the benzotriazole and benzoyl intermediates, followed by their coupling with the difluoromethylene and naphthalenediyl groups under controlled conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Phosphonic acid, P,P’-[[2-(1H-benzotriazol-1-yl)-2-benzoyl-1,3-propanediyl]bis[(3-bromo-7,2-naphthalenediyl)(difluoromethylene)]]bis- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzotriazole and benzoyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The difluoromethylene groups contribute to the compound’s stability and reactivity, enhancing its overall efficacy .

Comparison with Similar Compounds

Phosphonic acid, P,P’-[[2-(1H-benzotriazol-1-yl)-2-benzoyl-1,3-propanediyl]bis[(3-bromo-7,2-naphthalenediyl)(difluoromethylene)]]bis- can be compared with other linear 1,3-diarylpropanoids, such as:

The uniqueness of phosphonic acid, P,P’-[[2-(1H-benzotriazol-1-yl)-2-benzoyl-1,3-propanediyl]bis[(3-bromo-7,2-naphthalenediyl)(difluoromethylene)]]bis- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C38H27Br2F4N3O7P2

Molecular Weight

935.4 g/mol

IUPAC Name

[[7-[2-(benzotriazol-1-yl)-2-[[6-bromo-7-[difluoro(phosphono)methyl]naphthalen-2-yl]methyl]-3-oxo-3-phenylpropyl]-3-bromonaphthalen-2-yl]-difluoromethyl]phosphonic acid

InChI

InChI=1S/C38H27Br2F4N3O7P2/c39-31-18-25-12-10-22(14-27(25)16-29(31)37(41,42)55(49,50)51)20-36(35(48)24-6-2-1-3-7-24,47-34-9-5-4-8-33(34)45-46-47)21-23-11-13-26-19-32(40)30(17-28(26)15-23)38(43,44)56(52,53)54/h1-19H,20-21H2,(H2,49,50,51)(H2,52,53,54)

InChI Key

DELVPFVMXYCLMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CC2=CC3=CC(=C(C=C3C=C2)Br)C(F)(F)P(=O)(O)O)(CC4=CC5=CC(=C(C=C5C=C4)Br)C(F)(F)P(=O)(O)O)N6C7=CC=CC=C7N=N6

Origin of Product

United States

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